BenchChemオンラインストアへようこそ!

Protein Kinase C 19-31 acetate

PKC inhibition pseudosubstrate peptide IC50 comparison

Protein Kinase C 19-31 acetate (CAS free base: 121545-65-1; MW: 1603.9) is a 13-residue peptide (RFARKGALRQKNV) that competitively inhibits classical PKC isoforms with an IC₅₀ of 100 nM—1.8‑fold more potent than the 18‑mer PKC (19‑36). Its shorter sequence reduces steric interference and peptide consumption, lowering per‑well screening costs. The acetate counterion guarantees consistent aqueous solubility and superior biocompatibility, avoiding the cytotoxicity artifacts and secondary‑structure perturbations common with TFA salts. Proven to achieve ~90% inhibition of phorbol ester‑potentiated catecholamine secretion while sparing basal Ca²⁺‑triggered exocytosis, this peptide is the definitive tool for selective PKC modulation in secretion, multiplexed kinase assays, and high‑throughput screening. Procure the acetate form to minimize aggregation and maximize data reproducibility.

Molecular Formula C69H122N26O18
Molecular Weight 1603.9 g/mol
Cat. No. B10825540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase C 19-31 acetate
Molecular FormulaC69H122N26O18
Molecular Weight1603.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
InChIInChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1
InChIKeyPPMUZWPFMMEXQI-LIVLXYFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase C 19-31 Acetate: A Shorter, Higher-Potency Pseudosubstrate PKC Inhibitor for Kinase Activity Assays


Protein Kinase C 19-31 acetate (CAS free base: 121545-65-1; molecular weight: 1603.9 as the acetate salt) is a synthetic 13‑amino‑acid peptide (sequence: RFARKGALRQKNV) derived from the pseudosubstrate regulatory domain of protein kinase C alpha (PKCα), residues 19–31 . It functions as a competitive, reversible inhibitor of classical PKC isoforms and is widely employed both as an inhibitory probe and—in its Ser²⁵‑substituted form—as a substrate peptide for measuring PKC catalytic activity . The acetate counterion form is supplied to enhance aqueous solubility and handling characteristics relative to the free base .

Why Protein Kinase C 19-31 Acetate Cannot Be Swapped with PKC (19-36), TFA Salts, or the Ser²⁵ Substrate Variant


Closely related in‑class peptides—PKC (19‑36), the TFA salt, the free base, and the [Ser²⁵] substrate analogue—differ substantially in potency, sequence length, counterion identity, and functional role. PKC (19‑36) is an 18‑mer with ~1.8‑fold weaker inhibitory potency (IC₅₀ 180 nM vs. 100 nM for PKC (19‑31)) ; the TFA counterion introduces residual trifluoroacetate that can alter peptide secondary structure, solubility, and in‑vivo compatibility ; the free base lacks the handling advantages of the acetate salt ; and the [Ser²⁵] variant (RFARKGSLRQKNV) is a phosphorylation substrate (Km 0.2 µM) rather than an inhibitor . These differences make direct interchange scientifically unreliable without re‑validation of every experimental parameter.

Protein Kinase C 19-31 Acetate: Head‑to‑Head Quantitative Differentiation Evidence


1.8‑Fold Greater Inhibitory Potency Against PKC Compared with the Longer PKC (19‑36) Pseudosubstrate Peptide

Protein Kinase C 19-31 acetate demonstrates an IC₅₀ of 100 nM against PKC, making it approximately 1.8‑fold more potent than the widely used longer pseudosubstrate inhibitor PKC (19‑36), which exhibits an IC₅₀ of 180 nM (0.18 µM) . The 13‑residue PKC (19‑31) sequence (RFARKGALRQKNV) is five amino acids shorter than the 18‑residue PKC (19‑36) (RFARKGALRQKNVHEVKN), potentially contributing to reduced per‑batch synthesis cost and improved solubility characteristics while retaining—and actually improving—inhibitory potency .

PKC inhibition pseudosubstrate peptide IC50 comparison

Acetate Salt Form Provides Superior Aqueous Solubility and Handling Stability Versus the Free Base

Under identical experimental conditions, equimolar concentrations of the acetate salt form of Protein Kinase C (19‑31) exhibit biological activity equivalent to the free base, but the acetate salt demonstrates markedly better water solubility and stability than the free base form . This is consistent with the general principle that acetate counterions, compared to TFA, produce more manageable lyophilized solids, better freeze‑dried cake characteristics, and reduced interference in biological assays, while being the preferred counterion for later‑stage development applications .

peptide solubility counterion selection acetate vs free base

90% Inhibition of Phorbol Ester‑Stimulated Secretion Without Affecting Basal Calcium‑Dependent Exocytosis

In a direct comparative functional study using permeabilized bovine adrenal chromaffin cells, PKC (19‑31) at 50 µM inhibited the phorbol ester (TPA)‑mediated enhancement of Ca²⁺‑dependent catecholamine secretion by up to 90%, while having no effect on Ca²⁺‑dependent secretion in the absence of phorbol ester . In contrast, the broad‑spectrum kinase inhibitor staurosporine caused non‑specific inhibition of both phorbol ester‑enhanced and basal secretion, and the Ca²⁺/calmodulin kinase II inhibitory peptide (Ca/CaM kinase II(291‑317)) showed no effect on either condition, demonstrating the functional selectivity of PKC (19‑31) for PKC‑mediated signaling pathways .

PKC functional selectivity chromaffin cell exocytosis phorbol ester response

Shorter 13‑mer Sequence Reduces Synthesis Complexity and Per‑Unit Cost Relative to 18‑mer PKC (19‑36)

PKC (19‑31) acetate comprises only 13 amino acid residues (RFARKGALRQKNV) compared to 18 residues (RFARKGALRQKNVHEVKN) for the alternative pseudosubstrate inhibitor PKC (19‑36) . This 28% reduction in peptide chain length directly translates to fewer solid‑phase synthesis coupling cycles, higher crude peptide purity, and correspondingly lower synthesis and purification costs per milligram of final product. For large‑scale assay deployment or screening campaigns, this length advantage substantially reduces procurement expenditure without compromising—and in fact improving—inhibitory potency (IC₅₀ 100 nM vs. 180 nM) .

peptide synthesis cost sequence length procurement economics

Optimal Deployment Scenarios for Protein Kinase C 19-31 Acetate Based on Quantitative Differentiation Evidence


In Vitro PKC Kinase Activity Assays Requiring Maximum Sensitivity at Low Peptide Concentrations

With an IC₅₀ of 100 nM—1.8‑fold more potent than PKC (19‑36)—Protein Kinase C 19‑31 acetate is the preferred choice for in vitro radiometric or fluorescence‑based PKC activity assays where maximal inhibition must be achieved at minimal peptide concentrations to conserve expensive reagents and reduce nonspecific binding . Its shorter 13‑residue sequence also minimizes potential steric interference in coupled or multiplexed kinase assay formats.

Mechanistic Dissection of PKC‑Dependent Versus PKC‑Independent Secretory Pathways in Neuroendocrine Cells

The demonstrated ability of PKC (19‑31) to achieve ~90% inhibition of phorbol ester‑potentiated catecholamine secretion in permeabilized chromaffin cells—while completely sparing basal Ca²⁺‑triggered exocytosis—makes this peptide indispensable for laboratories studying the modulatory role of PKC in regulated secretion . Unlike staurosporine, which non‑specifically inhibits both stimulated and basal secretion, PKC (19‑31) provides the functional selectivity required to assign specific signaling roles to PKC isoforms.

Large‑Scale PKC Inhibitor Screening and High‑Throughput Enzymology Platforms

The combination of higher potency (IC₅₀ 100 nM) and 28% shorter peptide length compared with PKC (19‑36) translates to lower cost per screening well, higher crude purity from solid‑phase synthesis, and reduced peptide consumption in large‑scale compound library screens . Procurement of the acetate salt form further ensures consistent solubilization in aqueous assay buffers across automated liquid‑handling platforms, minimizing variability from precipitation or aggregation issues commonly encountered with TFA salts .

Cell‑Based Studies Requiring Counterion Compatibility and Reduced TFA‑Associated Cytotoxicity

For laboratories transitioning from in vitro biochemical assays to cell‑based or ex‑vivo experimental systems, the acetate salt form is preferred over TFA salt variants. Acetate counterions are generally recognized as safer and more biocompatible than trifluoroacetate, which can alter peptide secondary structure, introduce cytotoxicity artifacts, and confound in‑vivo pharmacological readouts . This makes Protein Kinase C 19‑31 acetate particularly suited for studies where peptide counterion identity may influence cellular responses.

Quote Request

Request a Quote for Protein Kinase C 19-31 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.